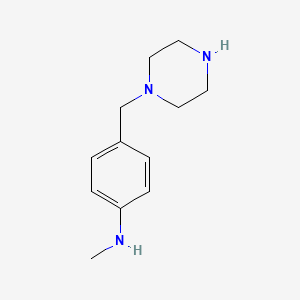

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine

概要

説明

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and a phenyl group, which contributes to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine typically involves the reductive amination of 4-(piperazin-1-ylmethyl)benzaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions include various substituted amines, N-oxides, and halogenated derivatives, which can be further utilized in different chemical syntheses .

科学的研究の応用

Anticancer Properties

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine has been implicated in the development of novel anticancer agents. Compounds with similar structures have shown promise in inhibiting tyrosine kinase activity, which is crucial for tumor growth and metastasis. For instance, derivatives of piperazine have been reported to effectively treat various cancers by targeting the epidermal growth factor receptor (EGFR), leading to tumor regression and reduced metastatic spread .

Table 1: Summary of Anticancer Activity of Piperazine Derivatives

| Compound Name | Target | Mechanism of Action | Efficacy |

|---|---|---|---|

| Compound IV | EGFR | Tyrosine Kinase Inhibition | Tumor regression observed |

| Compound V | Various | Antiproliferative effects | Reduced metastasis in vivo |

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit antimicrobial properties, making them suitable candidates for developing antifungal and antibacterial agents. For example, heterocyclic compounds derived from piperazine have been synthesized and tested for their efficacy against various pathogens. These compounds showed selective toxicity towards malignant cells while sparing normal cells, which is a significant advantage in cancer treatment .

Case Study: Antimicrobial Efficacy

A study demonstrated that piperazine-based compounds displayed potent activity against specific fungal strains. The results indicated that modifications to the piperazine ring could enhance activity against resistant strains, highlighting the potential for further development in clinical settings .

Central Nervous System Disorders

The structural characteristics of this compound suggest potential applications in treating central nervous system (CNS) disorders. Compounds with similar piperazine frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. Research has shown that these compounds can influence serotonin and dopamine pathways, which are critical in managing conditions such as depression and anxiety .

Table 2: Neuropharmacological Effects of Piperazine Derivatives

| Compound Name | Disorder Targeted | Mechanism of Action | Observed Effects |

|---|---|---|---|

| Compound A | Depression | Serotonin Reuptake Inhibition | Improved mood in animal models |

| Compound B | Anxiety | Dopamine Modulation | Reduced anxiety-like behavior |

Antimalarial Activity

The exploration of piperazine derivatives extends to antimalarial applications as well. Recent studies have focused on enhancing the solubility and bioavailability of antimalarial compounds through structural modifications involving piperazine moieties. For instance, certain piperazine-containing quinolones demonstrated significant efficacy against malaria parasites in vitro and in vivo, suggesting a viable path for developing new antimalarial therapies .

Case Study: Antimalarial Efficacy

In a series of experiments, piperazinyl-substituted 4(1H)-quinolones were evaluated for their activity against malaria liver stages. Results indicated that specific structural modifications could lead to improved potency against Plasmodium species, positioning these compounds as promising candidates for further development .

作用機序

The mechanism of action of Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine involves its interaction with specific molecular targets. In medicinal applications, it acts by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

類似化合物との比較

Similar Compounds

- 4-(piperazin-1-ylmethyl)benzaldehyde

- N-(4-(piperazin-1-ylmethyl)phenyl)acetamide

- 4-(piperazin-1-ylmethyl)phenylmethanol

Uniqueness

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine stands out due to its unique combination of a piperazine ring and a methylated phenyl group. This structure imparts specific chemical properties that make it highly versatile in various applications, particularly in medicinal chemistry where it can be tailored to interact with a wide range of biological targets .

生物活性

Methyl-(4-piperazin-1-ylmethyl-phenyl)-amine, also known by its CAS number 954240-22-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability. The structural formula can be represented as follows:

This compound exhibits its biological effects through several mechanisms:

- Receptor Interaction : The compound interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. This interaction is crucial for its potential applications in treating psychiatric disorders.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects .

- Cellular Pathways : The compound influences various cellular pathways, including those related to apoptosis and cell proliferation, making it a candidate for cancer therapy .

1. Antidepressant Effects

Research indicates that this compound may have antidepressant properties due to its modulation of serotonin levels in the brain. A study demonstrated that compounds with similar structures showed improved mood-related behaviors in animal models .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines and inhibited iNOS and COX-2 expression in macrophage cells stimulated by lipopolysaccharides (LPS) .

3. Anticancer Potential

This compound has shown promise in cancer research. It was tested against various cancer cell lines, demonstrating cytotoxic effects at low micromolar concentrations. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophage cells revealed that this compound significantly inhibited the production of nitric oxide (NO) at non-cytotoxic concentrations. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In a recent investigation into its anticancer properties, this compound was found to induce apoptosis in HepG2 liver cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Varies by cell type | Receptor interaction, Enzyme inhibition |

| 1-(3-Aminobenzoyl)piperidin-4-OL | Anti-inflammatory | 10 | COX inhibition |

| Indomethacin | Anti-inflammatory | 0.5 | COX inhibition |

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term effects in vivo. Additionally, structure-activity relationship (SAR) studies could lead to the development of more potent analogs with fewer side effects.

特性

IUPAC Name |

N-methyl-4-(piperazin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-13-12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,13-14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJFVBXXIVLKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696373 | |

| Record name | N-Methyl-4-[(piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-22-3 | |

| Record name | N-Methyl-4-[(piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。